molecular formula C22H19FN2O3S B2549119 4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899971-87-0

4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2549119
CAS No.: 899971-87-0
M. Wt: 410.46
InChI Key: YVHGIKSXDUILIN-UHFFFAOYSA-N
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Description

4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to 4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide have been synthesized to explore their unique heterocyclic structures and potential applications. For instance, the synthesis and structure of a 1,2,5,7-benzothiatriazonine, achieved through reactions involving dimethylamino azirines and benzothiadiazin derivatives, demonstrate the complex reactions and structural configurations possible with benzothiadiazin compounds. This research provides foundational knowledge for the synthesis of complex molecules and their potential applications in materials science and pharmaceuticals (Schläpfer-Dähler et al., 1984).

Photophysical Properties and Applications

The study of related compounds, such as 1,4-dimethylbenzo[c]phenanthrene and its metabolites, reveals the impact of methyl groups on the nonplanarity and helicity of the molecules. These properties significantly influence the photophysical behavior, which is crucial for applications in organic electronics, photonics, and as fluorescent markers in biological research. Understanding these properties aids in the design of new materials with tailored optical and electronic properties (Lakshman et al., 2000).

Chemical Reactivity and Mechanistic Insights

Research on the reactivity and mechanisms of related benzothiadiazin compounds provides insights into their potential applications in synthetic chemistry. For example, the chlorination of heterocyclic sulfonhydrazones, including benzothiadiazine derivatives, explores the reactivity patterns and product formation, which are essential for developing new synthetic routes and compounds with potential applications in drug development and materials science (King et al., 1971).

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-7-8-16(2)17(13-15)14-24-20-5-3-4-6-21(20)29(27,28)25(22(24)26)19-11-9-18(23)10-12-19/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHGIKSXDUILIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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